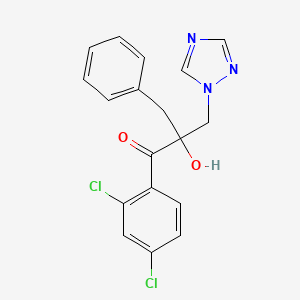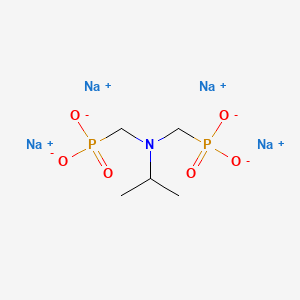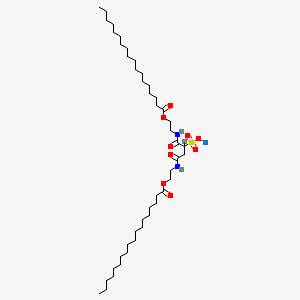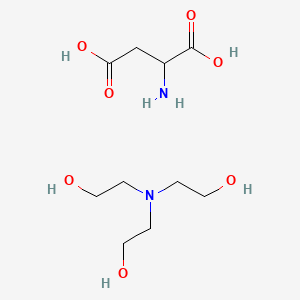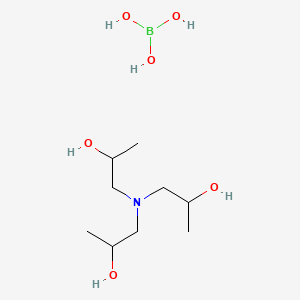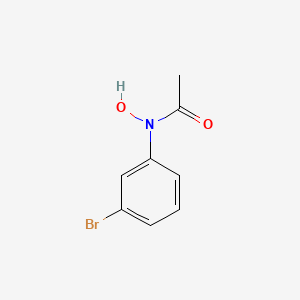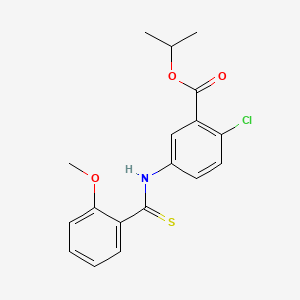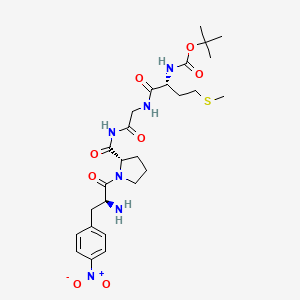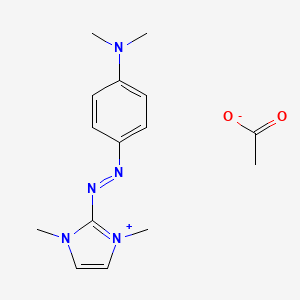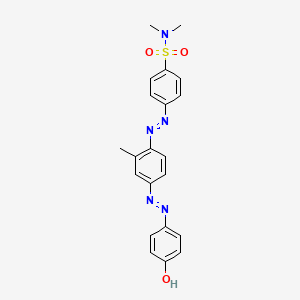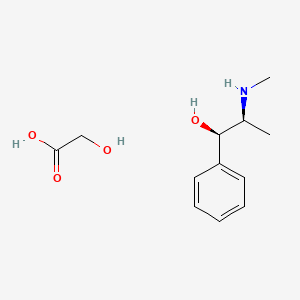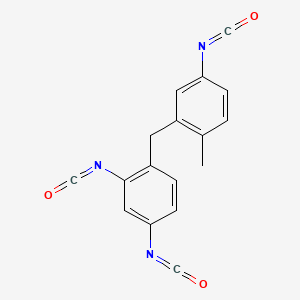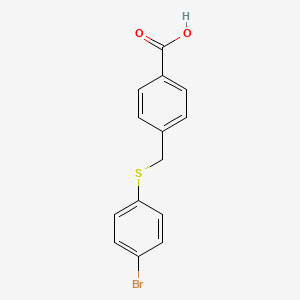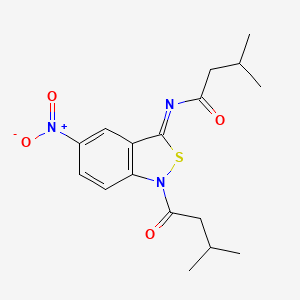
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the benzisothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the butanamide moiety: This can be done through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzisothiazole derivatives: Compounds with similar core structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Amide derivatives: Compounds with amide functional groups.
Uniqueness
The uniqueness of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
106532-67-6 |
|---|---|
Molekularformel |
C17H21N3O4S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-methyl-N-[1-(3-methylbutanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]butanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)7-15(21)18-17-13-9-12(20(23)24)5-6-14(13)19(25-17)16(22)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3 |
InChI-Schlüssel |
LQJFKQOUGJCMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


